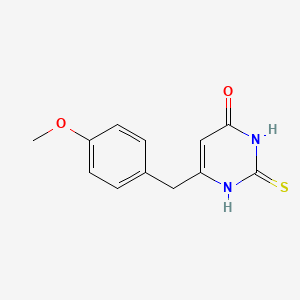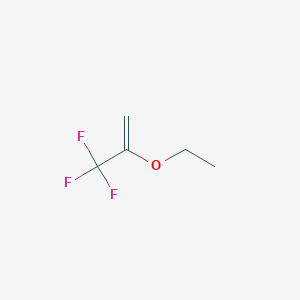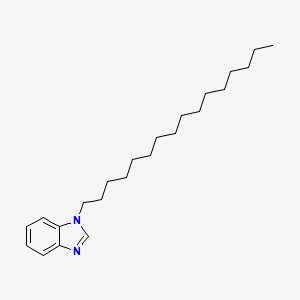
Didesulfo Cyanine 5 Monofunctional Hexanoic Acid Dye
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Didesulfo Cyanine 5 Monofunctional Hexanoic Acid Dye is a synthetic dye compound with the molecular formula C33H41N2O2 and a molecular weight of 497.691. It is primarily used in scientific research, particularly in the fields of neurology, pain, and inflammation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Didesulfo Cyanine 5 Monofunctional Hexanoic Acid Dye involves several steps, including the formation of the cyanine core and the attachment of the hexanoic acid moiety. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Didesulfo Cyanine 5 Monofunctional Hexanoic Acid Dye undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the dye’s properties.
Substitution: Substitution reactions can occur at specific positions on the dye molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Applications De Recherche Scientifique
Didesulfo Cyanine 5 Monofunctional Hexanoic Acid Dye has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent dye in various chemical assays and experiments.
Biology: Employed in the labeling and imaging of biological samples, including cells and tissues.
Medicine: Utilized in diagnostic imaging and as a marker in various medical tests.
Industry: Applied in the development of new materials and technologies, particularly in the field of neurology.
Mécanisme D'action
The mechanism of action of Didesulfo Cyanine 5 Monofunctional Hexanoic Acid Dye involves its ability to bind to specific molecular targets and pathways. The dye interacts with cellular components, allowing for the visualization and analysis of biological processes. The molecular targets and pathways involved vary depending on the specific application and experimental conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Didesulfo Cyanine 5 Monofunctional Hexanoic Acid Dye include:
- Didesulfo Bisbenzyl Cyanine 5 Monofunctional Hexanoic Acid Dye
- Cyanine 5 Monofunctional Hexanoic Acid Dye, Potassium Salt
- Quasar 705 Carboxylic Acid
Uniqueness
This compound is unique due to its specific chemical structure, which provides distinct fluorescent properties and binding capabilities. This makes it particularly useful in applications requiring high sensitivity and specificity.
Propriétés
IUPAC Name |
6-[2-[5-(1-ethyl-3,3-dimethylindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40N2O2/c1-6-34-27-19-14-12-17-25(27)32(2,3)29(34)21-9-7-10-22-30-33(4,5)26-18-13-15-20-28(26)35(30)24-16-8-11-23-31(36)37/h7,9-10,12-15,17-22H,6,8,11,16,23-24H2,1-5H3/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRBDDCGSXYGOV-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(C1=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCC(=O)O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H41N2O2+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 7-bromo-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B13424529.png)



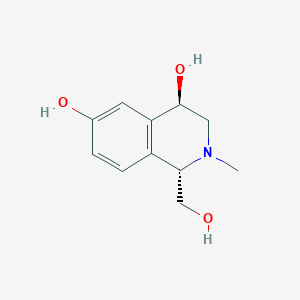
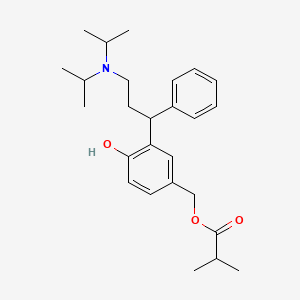
![(3S,10R,13S)-17-[(2R)-2-hydroxyhex-5-yn-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13424541.png)


![methyl 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonate](/img/structure/B13424563.png)
